molecular formula C8H9Cl2NO B13517875 (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL

Cat. No.: B13517875
M. Wt: 206.07 g/mol
InChI Key: LRORZXIRKBZZAG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL typically involves the reaction of 3,5-dichlorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound acts as an agonist, stimulating the receptors and leading to the activation of downstream signaling pathways. This results in various physiological effects, including bronchodilation and smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain receptors. This makes it a valuable compound for targeted therapeutic applications and research .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

LRORZXIRKBZZAG-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.